molecular formula C23H27ClN6O B2613094 N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898630-17-6

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2613094
CAS No.: 898630-17-6
M. Wt: 438.96
InChI Key: YNPCMZBKZOCQED-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family This compound is characterized by its complex structure, which includes a triazine ring substituted with butylphenyl, chlorophenyl, and morpholinyl groups

Scientific Research Applications

N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core is formed through nucleophilic substitution reactions.

    Substitution with Butylphenyl and Chlorophenyl Groups: The triazine core is then reacted with 4-butylaniline and 4-chloroaniline under controlled conditions to introduce the butylphenyl and chlorophenyl groups.

    Introduction of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a reaction with morpholine, completing the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylphenyl and morpholinyl groups.

    Reduction: Reduction reactions can occur at the triazine ring, potentially altering its electronic properties.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced triazine derivatives with modified electronic properties.

    Substitution: Substituted triazine compounds with new functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazine ring plays a crucial role in its binding affinity and specificity, while the substituents influence its overall activity and selectivity.

Comparison with Similar Compounds

    N2-(4-butylphenyl)-N4-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholinyl group, resulting in different chemical properties and biological activity.

    N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine: Contains a piperidinyl group instead of morpholinyl, leading to variations in its interactions with molecular targets.

Uniqueness: N2-(4-butylphenyl)-N4-(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6O/c1-2-3-4-17-5-9-19(10-6-17)25-21-27-22(26-20-11-7-18(24)8-12-20)29-23(28-21)30-13-15-31-16-14-30/h5-12H,2-4,13-16H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCMZBKZOCQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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